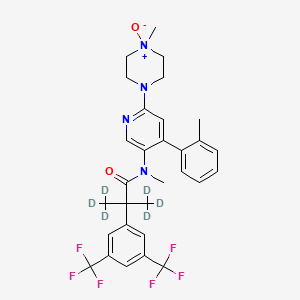

Netupitant N-oxide D6

Beschreibung

Significance of Stable Isotope Labeling in Chemical Biology and Drug Discovery

Stable isotope labeling is a powerful technique in pharmaceutical research, providing a means to trace the metabolic fate of drug candidates within biological systems. musechem.commetsol.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of studies, including those in humans. metsol.comdiagnosticsworldnews.com The incorporation of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into a drug molecule allows researchers to differentiate it from its non-labeled counterparts, facilitating detailed analysis of its absorption, distribution, metabolism, and excretion (ADME). chemicalsknowledgehub.comsymeres.com This precise tracking is invaluable for understanding a drug's behavior in the body, which is critical for developing safe and effective medicines. musechem.com

Deuteration is the process of replacing hydrogen (¹H) atoms in a molecule with its heavier, stable isotope, deuterium (²H). juniperpublishers.com This substitution, while seemingly minor, can have significant effects on the molecule's physical and chemical properties due to the mass difference between the two isotopes. musechem.com The most notable of these is the kinetic isotope effect (KIE). researchgate.netnih.gov The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. musechem.comresearchgate.net

This increased bond strength can slow down chemical reactions where the cleavage of a C-H bond is the rate-determining step, a common occurrence in drug metabolism mediated by enzymes like the cytochrome P450 (CYP) family. juniperpublishers.comresearchgate.net By strategically placing deuterium atoms at metabolically vulnerable sites on a drug molecule, researchers can retard its breakdown, potentially altering its pharmacokinetic profile. bioscientia.de

Table 1: Comparison of Hydrogen and Deuterium Properties

| Property | Hydrogen (¹H) | Deuterium (²H or D) | Implication in Drug Research |

| Natural Abundance | ~99.98% | ~0.015% | Deuterated compounds are synthetically prepared. juniperpublishers.combeilstein-journals.org |

| Atomic Mass | ~1 amu | ~2 amu | Leads to a stronger C-D bond vs. C-H bond. musechem.com |

| Bond Dissociation Energy (C-X) | Lower | Higher (by ~1.2-1.5 kcal/mol) | C-D bonds are more stable and harder to break. musechem.com |

| Vibrational Frequency (C-X stretch) | Higher | Lower | Contributes to the kinetic isotope effect. musechem.com |

The primary advantage of using deuterated compounds in research is their utility as internal standards in quantitative analysis, particularly in mass spectrometry-based assays. beilstein-journals.orgresearchgate.net Because a deuterated molecule is chemically identical to the parent compound but has a different mass, it can be added to a biological sample (like plasma or urine) in a known quantity. diagnosticsworldnews.com It will behave identically to the non-labeled analyte during sample extraction and ionization, but will be detected as a separate entity by the mass spectrometer. This allows for highly accurate quantification of the analyte by correcting for any sample loss during processing.

Furthermore, the kinetic isotope effect allows medicinal chemists to probe metabolic pathways. symeres.comresearchgate.net By observing how deuteration at specific positions affects the rate and profile of metabolite formation, researchers can identify the primary sites of metabolism on a drug molecule. juniperpublishers.com This information is crucial for optimizing drug design to enhance metabolic stability, reduce the formation of toxic metabolites, or prolong a drug's half-life. nih.gov

Overview of N-Oxide Functionalities in Medicinal Chemistry

Molecules containing N-oxide functionalities are prevalent in nature and play a significant role in medicinal chemistry. acs.orgresearchgate.netnih.gov They can act as synthetic intermediates, prodrugs, or active metabolites of various drugs. nih.govnih.gov The N-oxide group, characterized by a coordinate covalent bond between nitrogen and oxygen (N⁺–O⁻), is highly polar and can significantly influence a molecule's properties. acs.orgnih.gov

N-oxides are formed through the oxidation of tertiary amines and aromatic nitrogen heterocycles. nih.govdergipark.org.tr In biological systems, this oxidation is often a metabolic process, catalyzed primarily by flavin-containing monooxygenases (FMOs) and, to a lesser extent, by cytochrome P450 (CYP) enzymes. nih.govopenaccessjournals.com The N⁺–O⁻ bond is highly polar, with a large dipole moment, which typically increases the water solubility of the parent compound. nih.gov The reactivity of N-oxides can vary; they can be stable metabolites or be reduced back to the parent amine in vivo. acs.orgnih.gov

Positioning of Netupitant (B1678218) N-oxide D6 within the Netupitant Research Landscape

Netupitant is a selective antagonist of the neurokinin-1 (NK1) receptor. theclinivex.comeuropa.eu Its metabolism in humans is mediated primarily by the CYP3A4 enzyme and results in the formation of three major active metabolites: an N-demethyl derivative (M1), an N-oxide derivative (M2), and a hydroxymethyl derivative (M3). nih.gov

Netupitant N-oxide D6 is the stable isotope-labeled (deuterated) form of the Netupitant N-oxide metabolite. theclinivex.comispstandards.com Specifically, six hydrogen atoms on two of the methyl groups have been replaced with deuterium. ispstandards.com Its primary and critical role in the Netupitant research landscape is as an internal standard for analytical and bioanalytical assays. evitachem.comaxios-research.com When researchers need to measure the concentration of the actual Netupitant N-oxide metabolite in biological samples, such as during pharmacokinetic studies, they use this compound as a reference compound. ispstandards.comaxios-research.com Its near-identical chemical behavior and distinct mass allow for precise and accurate quantification through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). diagnosticsworldnews.comresearchgate.net It is a crucial tool for analytical method development, validation, and quality control applications in the study of Netupitant's metabolism. ispstandards.comaxios-research.com

Table 2: Chemical Identity of this compound

| Property | Value | Source |

| Chemical Name | 4-(5-(2-(3,5-Bis(trifluoromethyl)phenyl)-N-methyl-2-(methyl-d3)propanamido-3,3,3-d3)-4-(o-tolyl)pyridin-2-yl)-1-methylpiperazine 1-oxide | ispstandards.com |

| Molecular Formula | C₃₀H₂₆D₆F₆N₄O₂ | ispstandards.com |

| Molecular Weight | ~600.6 g/mol | ispstandards.com |

| Primary Use | Internal standard for analytical quantification | evitachem.comaxios-research.com |

| Parent Drug | Netupitant | theclinivex.com |

| Related Metabolite | Netupitant N-oxide | nih.gov |

Structure

3D Structure

Eigenschaften

Molekularformel |

C30H32F6N4O2 |

|---|---|

Molekulargewicht |

600.6 g/mol |

IUPAC-Name |

2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-(2-methylphenyl)-3-pyridinyl]-2-(trideuteriomethyl)propanamide |

InChI |

InChI=1S/C30H32F6N4O2/c1-19-8-6-7-9-23(19)24-17-26(39-10-12-40(5,42)13-11-39)37-18-25(24)38(4)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3/i2D3,3D3 |

InChI-Schlüssel |

FKUOVQVMCOPBJS-XERRXZQWSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3C)N4CC[N+](CC4)(C)[O-])C([2H])([2H])[2H] |

Kanonische SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)[O-] |

Herkunft des Produkts |

United States |

Synthesis and Characterization of Netupitant N Oxide D6

Strategic Approaches to Deuterium (B1214612) Incorporation

The introduction of deuterium into organic molecules is a critical process for creating stable isotope-labeled internal standards. acs.org This is often best performed at a late stage of the synthesis to maximize efficiency, a strategy known as late-stage functionalization. acs.org The choice of method depends on the target molecule's structure, the desired position of the deuterium atoms, and the required level of incorporation.

The deuteration of amines and nitrogen-containing heterocycles can be achieved through several methods. Hydrogen/deuterium (H/D) exchange is a common strategy, often catalyzed by transition metals or facilitated by acids or bases. snnu.edu.cn

Metal-Catalyzed H/D Exchange: Transition metal complexes, particularly those involving iridium, rhodium, and ruthenium, are effective catalysts for the regioselective deuteration of C-H bonds. snnu.edu.cnnih.gov For instance, a monohydrido-bridged ruthenium complex has been shown to catalyze the α-selective deuteration of primary and secondary amines using deuterium oxide (D₂O) as the deuterium source. nih.govacs.org This process involves the activation of the N-H bond of the amine. acs.org Iridium-based catalysts are also widely used for directing deuteration to specific positions, especially in heterocyclic compounds. snnu.edu.cn

Acid/Base-Catalyzed Exchange: Deuterium can be incorporated by exchange reactions in acidic or basic conditions using deuterated solvents like D₂O. researchgate.netnih.gov For example, a simple and cost-effective method for the regioselective deuteration of anilines uses concentrated HCl in D₂O. nih.gov Similarly, using a base like potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (d6-DMSO) can achieve high deuterium incorporation at the benzylic position of amines and nitrogen-containing heterocycles. snnu.edu.cn

Deoxygenation with Deuterium Incorporation: In some cases, the deoxygenation of an amine N-oxide can be coupled with deuterium incorporation. An isotopic labeling experiment involving the deoxygenation of quinoline (B57606) N-oxide with a deuterated silane (B1218182) (PhMe₂SiD) catalyzed by gold nanoparticles resulted in the incorporation of deuterium at the C2-position of the quinoline ring. rsc.org

Table 1: General Methodologies for Regioselective Deuteration

| Method | Catalyst/Reagent | Deuterium Source | Target Functional Group/Position |

|---|---|---|---|

| Metal-Catalyzed H/D Exchange | Ruthenium Complexes nih.govacs.org | D₂O nih.govacs.org | α-position of amines and amino acids nih.govacs.org |

| Metal-Catalyzed H/D Exchange | Iridium or Rhodium Complexes snnu.edu.cn | D₂ gas or D₂O snnu.edu.cn | Ortho-position to directing groups (amides, acids) snnu.edu.cn |

| Acid-Catalyzed H/D Exchange | Concentrated HCl nih.gov | D₂O nih.gov | Ortho/para position of anilines nih.gov |

| Base-Catalyzed H/D Exchange | NaOH or KOD snnu.edu.cnresearchgate.net | D₂O snnu.edu.cnresearchgate.net | Ortho/para position of phenols; various sites on amino acids snnu.edu.cnresearchgate.net |

| Organocatalytic Deuteration | Isopropylamine nih.gov | D₂O / AcOD nih.gov | α-position of enals and enones nih.gov |

Regioselective Deuteration Techniques for Complex Molecules

For complex molecules like Netupitant (B1678218), achieving deuteration at specific sites without altering the rest of the structure is paramount. Regioselective deuteration relies on exploiting the inherent reactivity of certain positions or using catalysts with directing groups. acs.orgrsc.org

Transition metal-catalyzed C-H activation is a powerful tool for achieving high regioselectivity. acs.org Functional groups such as amides, carboxylic acids, and hydroxyl groups can direct the metal catalyst to nearby C-H bonds, facilitating selective H/D exchange. snnu.edu.cn For instance, various ruthenium and iron pincer complexes can catalyze the regioselective deuteration of alcohols at the α and/or β positions using D₂O as the deuterium source. rsc.org This approach is valuable for the large-scale synthesis of specifically labeled molecules. rsc.org The amide group within the Netupitant structure could theoretically be used as a directing group for such a transformation. nih.gov

Synthetic Routes for Netupitant N-oxide D6

The synthesis of this compound is not achieved by deuterating the final N-oxide molecule. Instead, it involves the N-oxidation of its deuterated precursor, Netupitant-D6. theclinivex.comaxios-research.com This precursor already contains the six deuterium atoms at the required positions.

The direct precursor for the synthesis is Netupitant-D6. axios-research.com The target transformation is the oxidation of the tertiary nitrogen atom on the piperazine (B1678402) ring to form the corresponding N-oxide. ispstandards.comsynzeal.com

Precursor: Netupitant-D6 (CAS No. 2070015-31-3) is the starting material. caymanchem.com

Reaction: The N-oxidation of tertiary amines is a well-established transformation in organic synthesis. tandfonline.com Common oxidizing agents for this purpose include:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst like sodium tungstate (B81510) (Na₂WO₄) for the oxidation of isoindolines to their N-oxides. chim.it

Peroxy Acids: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the N-oxidation of various amines. liverpool.ac.uk

Electrochemical Oxidation: The oxidative metabolism of Netupitant, which includes N-oxidation, has been successfully simulated using an electrochemical cell with a boron-doped diamond electrode. researchgate.netnih.gov This method can mimic enzyme-mediated reactions that occur in the liver, such as those performed by Cytochrome P450 enzymes (specifically CYP3A4 for Netupitant). researchgate.netdrugbank.com

The reaction selectively oxidizes the more nucleophilic nitrogen of the piperazine ring, leaving the other nitrogen atoms in the molecule, such as the pyridine (B92270) nitrogen and the amide nitrogen, untouched under controlled conditions.

The six deuterium atoms in this compound are located on two separate methyl groups within the propanamide side chain. ispstandards.comsynzeal.com Specifically, the label is N-(methyl-d3) and α,α-dimethyl-d3. caymanchem.com This labeling pattern necessitates that the deuterium is incorporated during the synthesis of the Netupitant-D6 core structure, rather than through an exchange reaction on the final molecule.

The introduction of trideuteromethyl (-CD₃) groups is achieved by using deuterated building blocks during the synthesis. acs.org The synthesis of the amide core of Netupitant involves coupling an appropriate amine with a carboxylic acid derivative. nih.gov For the D6 variant, deuterated versions of these precursors are required.

Commercially available deuterated reagents are the most common sources for introducing -CD₃ groups. arkat-usa.org

Deuterated Methyl Iodide (CD₃I): This is a versatile reagent for introducing a deuterated methyl group via alkylation. arkat-usa.org It can be used to methylate the amide nitrogen to form the N-(methyl-d3) group.

Deuterated Acetic Acid/Malonic Acid: Fundamental deuterated building blocks can be prepared and used in multi-step syntheses. For example, methyl-d3 bromide has been synthesized from silver acetate-d3, which in turn was prepared from deuterated acetic acid. cdnsciencepub.com Deuterated acetic acid can be obtained from the decarboxylation of malonic acid that has undergone H/D exchange with D₂O. cdnsciencepub.com Such precursors can be used to construct the 2-(methyl-d3)propanamido moiety of the molecule.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 4-(5-(2-(3,5-Bis(trifluoromethyl)phenyl)-N-methyl-2-(methyl-d3)propanamido-3,3,3-d3)-4-(o-tolyl)pyridin-2-yl)-1-methylpiperazine 1-oxide | ispstandards.comsynzeal.com |

| CAS Number | 2070015-12-0 | ispstandards.comsynzeal.com |

| Molecular Formula | C₃₀H₂₆D₆F₆N₄O₂ | ispstandards.comsynzeal.com |

| Molecular Weight | 600.6 g/mol | ispstandards.comsynzeal.com |

| Purity | ≥98% | |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d6); ≤1% d0 | caymanchem.com |

Optimization of Reaction Yields and Deuterium Enrichment

Achieving a high chemical yield and, critically, a high degree of deuterium enrichment are primary goals in the synthesis of this compound. The synthetic route requires careful control over reaction conditions like temperature, solvents, and reaction times to maximize the incorporation of the deuterated precursors. evitachem.com

Analytical Confirmation of Deuteration and Structural Integrity

A comprehensive analytical workflow is necessary to confirm that the synthesis was successful. This involves verifying the molecular weight, confirming the location of the deuterium atoms, and assessing the chemical and isotopic purity of the compound. evitachem.com

Mass Spectrometry (MS) for Isotopic Purity and Structural Elucidation

Mass spectrometry is the definitive technique for confirming the molecular weight and assessing the isotopic purity of this compound. The analysis is expected to show a molecular ion corresponding to the addition of six mass units compared to the unlabeled analogue. High-resolution mass spectrometry (HRMS) provides precise mass data that confirms the elemental composition. The isotopic distribution pattern is analyzed to determine the percentage of deuterium enrichment, which is typically required to be over 98% for use as an internal standard.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₂₆D₆F₆N₄O₂ | ispstandards.comsynzeal.com |

| Molecular Weight | ~600.6 g/mol | ispstandards.comsynzeal.com |

| Isotopic Purity (atom % D) | ≥98% | |

| Unlabeled CAS | 910808-11-6 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination

While MS confirms that deuteration occurred, Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the exact position of the deuterium atoms. In the ¹H NMR (proton NMR) spectrum of this compound, the signals corresponding to the protons of the two methyl groups on the propanamide side chain would be absent or significantly reduced in intensity. Conversely, a ²H NMR (deuterium NMR) spectrum would show signals at the chemical shifts corresponding to these aliphatic positions, providing unambiguous confirmation of the labeling site. This structural confirmation is a critical component of the compound's certificate of analysis. pharmaffiliates.comresearchgate.net

Chromatographic Purity Assessment

The chemical purity of the synthesized this compound is determined using chromatographic methods, primarily Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.net This technique separates the main compound from any residual starting materials, byproducts, or other impurities. The purity is calculated by comparing the peak area of this compound to the total area of all peaks detected, typically by a UV detector. For use as a reference standard, the chemical purity is generally required to be high, often 98% or greater. ijarmps.org

Table 2: Chromatographic Purity Data for this compound

| Analytical Method | Typical Specification |

| HPLC Purity | ≥98% |

Advanced Analytical Methodologies and Applications of Netupitant N Oxide D6

Development and Validation of Quantitative Analytical Methods

The accurate quantification of Netupitant (B1678218) N-oxide D6 is paramount for its function as an internal standard. To this end, highly specific and sensitive analytical methods have been developed and validated, primarily centered around mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of Netupitant and its metabolites, offering exceptional selectivity and sensitivity. technologynetworks.com Validated LC-MS/MS methods have been successfully used to analyze plasma samples from clinical studies, confirming the specificity, sensitivity, accuracy, and precision of the assays. nih.gov

The chromatographic separation of Netupitant N-oxide D6 from its non-deuterated analog and other metabolites is a critical step. Deuterated compounds often exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the isotope effect. nih.gov Typically, in reversed-phase chromatography, deuterated compounds may elute slightly earlier. nih.gov

Method development involves a systematic optimization of chromatographic conditions to achieve baseline separation and symmetrical peak shapes. Key parameters that are optimized include:

Stationary Phase: C18 columns are commonly employed for the separation of Netupitant and its metabolites. A typical column might be a Phenomenex C18 (50mm × 2.0 mm, 3 μm). researchgate.netnih.gov

Mobile Phase: A combination of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate) is used. The pH and composition of the mobile phase are critical for achieving optimal separation. For Netupitant, a mobile phase of acetonitrile and 10 mM ammonium acetate (B1210297) buffer (pH 9.0) in an 89:11 (v/v) ratio has been shown to be effective. researchgate.netnih.gov

Flow Rate and Gradient: A constant flow rate, typically around 0.3 mL/min, with an isocratic elution is often sufficient for rapid analysis, allowing for a chromatographic run time of as little as 2.5 minutes. researchgate.netnih.gov

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 | Provides good retention and separation for moderately polar compounds like Netupitant and its metabolites. |

| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer (pH 9.0) | The high pH can improve peak shape for basic compounds, and acetonitrile provides good elution strength. |

| Elution Mode | Isocratic | Simplifies the method and allows for faster run times when separation is adequate. researchgate.netnih.gov |

| Flow Rate | 0.3 mL/min | Balances analysis speed with separation efficiency and sensitivity. researchgate.netnih.gov |

The choice of ionization technique is crucial for achieving optimal sensitivity and stability of the analyte ions.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and large molecules like this compound. It typically produces protonated molecular ions [M+H]+ with minimal in-source fragmentation, making it ideal for quantitative analysis. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization technique. For N-oxide compounds, APCI can lead to a characteristic in-source fragmentation known as deoxygenation, resulting in the formation of an [M+H-O]+ ion. researchgate.netnih.gov This can be a useful diagnostic tool for identifying N-oxides, but for quantitative purposes, ESI is often preferred due to its softer nature.

For the quantitative analysis of Netupitant and its metabolites, ESI in positive ion mode is typically the method of choice. nih.gov

Tandem mass spectrometry (MS/MS) is used for its high selectivity and specificity. In MS/MS, a specific precursor ion is selected and then fragmented to produce product ions. The transition from the precursor ion to a specific product ion is monitored, which significantly reduces background noise and improves the limit of quantification.

For Netupitant, the monitored ion transition is typically m/z 579.5 → 522.4. researchgate.netnih.gov Netupitant N-oxide, being a metabolite, will have a different mass. The fragmentation of N-oxides is characterized by the neutral loss of an oxygen atom (16 Da). researchgate.netnih.gov Therefore, a likely precursor ion for Netupitant N-oxide would be [M+H]+, and a characteristic product ion would result from the loss of oxygen. For this compound, the mass-to-charge ratios of the precursor and product ions would be shifted by 6 Da due to the deuterium (B1214612) labeling.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Characteristic Loss |

|---|---|---|---|

| Netupitant | 579.5 | 522.4 | C4H7N |

| Netupitant N-oxide | 595.5 | 579.5 | Oxygen (O) |

| This compound | 601.5 | 585.5 | Oxygen (O) |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it is generally not suitable for the analysis of compounds like this compound. This is due to the high molecular weight and low volatility of the compound. GC-MS requires analytes to be volatile and thermally stable, which is not characteristic of Netupitant and its metabolites. springernature.com Derivatization could potentially be employed to increase volatility, but LC-MS/MS offers a more direct, sensitive, and robust method for such analytes and is the overwhelmingly preferred technique in bioanalysis for this class of compounds. nih.gov

Role as an Internal Standard in Bioanalytical Quantification

The primary and most critical application of this compound is its use as an internal standard in bioanalytical methods. nih.gov In quantitative analysis, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. The response of the analyte is measured relative to the response of the internal standard.

The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound for the quantification of Netupitant N-oxide. nih.gov This is because it has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization. This co-eluting behavior helps to compensate for variations in sample extraction recovery and matrix effects, which are common challenges in the analysis of biological samples. nih.gov

The use of this compound as an internal standard is a key component of validated bioanalytical methods used in pharmacokinetic studies. These methods demonstrate high precision and accuracy, typically with coefficients of variation and percent bias within ±15%. nih.gov

| Validation Parameter | Acceptance Criteria | Role of Internal Standard |

|---|---|---|

| Accuracy | Mean value should be within ±15% of the nominal value. | Corrects for systematic errors in sample processing and analysis. |

| Precision | Coefficient of variation should not exceed 15%. | Corrects for random variations in the analytical process. |

| Matrix Effect | The internal standard-normalized matrix factor should have a coefficient of variation ≤15%. | Compensates for suppression or enhancement of ionization caused by the biological matrix. |

| Recovery | Consistent and reproducible. | The ratio of analyte to internal standard response corrects for variability in extraction efficiency. |

Principles of Stable Isotope Internal Standard Methodology

The fundamental principle of using a stable isotope-labeled internal standard like this compound is to improve the accuracy, precision, and robustness of quantitative analytical methods. amerigoscientific.com In techniques like LC-MS/MS, which are highly sensitive, variations during sample preparation and analysis can significantly affect results. scioninstruments.com An ideal internal standard is a compound that is chemically and physically almost identical to the analyte being measured. youtube.com

This compound serves this purpose perfectly for the quantification of Netupitant N-oxide. By adding a known quantity of the deuterated standard to each sample at the beginning of the workflow, it experiences the same processing as the analyte. chromatographyonline.com This includes extraction from the sample matrix, potential degradation, and variations in instrument response (e.g., matrix effects like ion suppression or enhancement). scioninstruments.comkcasbio.com

Because the SIL-IS and the analyte behave almost identically during chromatography and ionization, any loss or variation that affects the analyte will proportionally affect the internal standard. amazonaws.com The mass spectrometer can distinguish between the analyte and the D6-labeled standard due to their mass difference. acanthusresearch.com Quantification is therefore based on the ratio of the analyte's signal response to the internal standard's signal response, rather than the absolute response of the analyte alone. youtube.com This ratioing corrects for procedural variability, leading to more reliable and reproducible data. aptochem.com

Key Characteristics of an Effective SIL-IS like this compound:

Chemical Identity: It is chemically identical to the analyte, ensuring it co-elutes during chromatography and has the same ionization efficiency. amazonaws.comaptochem.com

Mass Difference: A sufficient mass increase (e.g., +6 atomic mass units for D6) prevents isotopic overlap between the standard and the analyte. acanthusresearch.comaptochem.com

Label Stability: The deuterium labels are placed on non-exchangeable positions within the molecule to prevent their loss during sample processing. acanthusresearch.com

Isotopic Purity: The internal standard should be free from contamination by the unlabeled analyte to avoid artificially inflating the measured concentration. acanthusresearch.comchromatographyonline.com

Application in Complex Biological Matrices (Non-clinical)

In non-clinical research, such as pharmacokinetic and metabolism studies, analytes must be quantified in complex biological matrices like plasma, urine, and tissue homogenates. alfa-chemistry.comnih.gov These matrices contain numerous endogenous components (salts, lipids, proteins) that can interfere with the analysis, a phenomenon known as the "matrix effect." kcasbio.com The matrix effect can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate measurements. researchgate.net

This compound is indispensable for mitigating these matrix effects when quantifying Netupitant N-oxide in such samples. kcasbio.com Since the deuterated standard co-elutes with the unlabeled analyte from the liquid chromatography column, it enters the mass spectrometer's ion source at the same time and is subjected to the same matrix interferences. kcasbio.com This simultaneous exposure ensures that any ion suppression or enhancement affects both the analyte and the internal standard to the same degree, preserving the accuracy of their response ratio. youtube.com

Bioanalytical methods for netupitant and its metabolites have been developed using LC-MS/MS for quantification in human plasma. researchgate.netnih.gov While these specific studies may use different internal standards, the principles underscore the necessity of an internal standard. For the precise quantification of the Netupitant N-oxide metabolite, its corresponding D6-labeled version is the ideal choice.

Below is an illustrative data table showing the kind of performance metrics expected from an LC-MS/MS assay using this compound for the quantification of Netupitant N-oxide in a non-clinical matrix like rat plasma.

| Parameter | Netupitant N-oxide | This compound (IS) | Acceptance Criteria |

| Retention Time | ~2.1 min | ~2.1 min | Co-elution is ideal |

| Mass Transition (m/z) | Specific to Analyte | Specific to IS (e.g., +6 amu) | No cross-interference |

| Linear Range | 0.5 - 500 ng/mL | Constant Concentration | R² > 0.99 |

| Intra-day Precision (%CV) | < 10% | N/A | < 15% |

| Inter-day Precision (%CV) | < 12% | N/A | < 15% |

| Matrix Effect (%) | 95 - 105% | 96 - 104% | 85 - 115% |

| Recovery (%) | > 80% | > 80% | Consistent and reproducible |

This table is for illustrative purposes and represents typical performance data.

Characterization of Impurity Profiles and Degradation Pathways

Use in Identification of Related Substances

During the synthesis and storage of a drug substance like netupitant, various related substances or impurities can form. intertek.com Regulatory agencies require the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final pharmaceutical product. pharmaffiliates.comclearsynth.comresolvemass.ca

This compound can be a valuable tool in these analytical procedures. While its primary role is not as a direct impurity standard, it serves as an internal standard for the accurate quantification of the Netupitant N-oxide metabolite, which itself could be considered a related substance to the parent drug, netupitant. Furthermore, in developing and validating analytical methods for impurity profiling, a stable isotope-labeled internal standard ensures the accuracy of the quantification of any identified impurities. pharmaffiliates.com High-resolution mass spectrometry coupled with a reliable internal standard allows for the precise mass determination of unknown peaks in a chromatogram, aiding in their structural elucidation.

Monitoring Degradation Products under Defined Conditions

Forced degradation studies are a regulatory requirement to understand the stability of a drug substance and to develop stability-indicating analytical methods. scielo.br In these studies, the drug is exposed to harsh conditions like acid, base, oxidation, heat, and light to intentionally induce degradation. wjpsonline.comresearchgate.net

The resulting degradation products must be separated and quantified. humanjournals.com this compound would be used as the internal standard to accurately quantify the formation of its non-deuterated counterpart, Netupitant N-oxide, under these stress conditions. It can also be used to accurately measure the remaining concentration of the analyte as it degrades. This ensures that the analytical method can reliably distinguish the active pharmaceutical ingredient from its degradation products and that the quantification is not affected by the changing sample matrix post-degradation.

The table below simulates potential results from a forced degradation study of a compound where Netupitant N-oxide is a potential degradant, and this compound is used as the internal standard for its quantification.

| Stress Condition | Analyte Remaining (%) | Netupitant N-oxide Formed (Area Ratio to IS) | Other Degradants Detected |

| Control (No Stress) | 99.8% | < 0.05% | None |

| Acid (0.1 N HCl, 60°C, 24h) | 85.2% | 5.4% | Degradant A, Degradant B |

| Base (0.1 N NaOH, 60°C, 24h) | 91.5% | 2.1% | Degradant C |

| Oxidative (3% H₂O₂, RT, 24h) | 78.9% | 12.3% | Degradant D, Degradant E |

| Thermal (80°C, 48h) | 98.1% | 0.8% | None |

| Photolytic (UV Light, 24h) | 96.4% | 1.2% | Degradant F |

This table is a hypothetical representation of data from a forced degradation study.

Mechanistic Studies in Drug Metabolism and Biotransformation Non Clinical Focus

Elucidation of N-Oxidation Pathways in In Vitro Systems

In vitro models are indispensable for dissecting the specific enzymatic pathways responsible for a drug's metabolism, free from the complex physiological variables of a whole organism.

The biotransformation of Netupitant (B1678218) is extensive, yielding three primary pharmacologically active metabolites: a desmethyl derivative (M1), an N-oxide derivative (M2), and a hydroxymethyl derivative (M3). wikipedia.orgtandfonline.comdrugbank.comnih.gov The formation of Netupitant N-oxide, the M2 metabolite, is predominantly an oxidative process.

Flavin-containing Monooxygenases (FMOs): FMOs are another major class of enzymes known to catalyze the N-oxygenation of various xenobiotics. nih.gov These enzymes are distinct from the P450 system and can play a significant role in the metabolism of nitrogen-containing compounds. nih.gov However, in the context of Netupitant, the existing literature predominantly attributes its N-oxidation to the CYP3A4 enzyme. While it is mechanistically plausible that FMOs could contribute to the formation of Netupitant N-oxide, specific in vitro studies confirming or refuting the involvement of FMOs in this particular biotransformation are not prominently available. Differentiating between CYP and FMO-mediated N-oxidation in preclinical studies often involves using selective inhibitors or heat inactivation techniques, as FMOs are generally more heat-labile than CYPs. researchgate.net

Table 1: Primary Enzymes in Netupitant Metabolism

| Parent Compound | Primary Metabolizing Enzyme | Minor Contributing Enzymes | Key Metabolites Formed |

|---|---|---|---|

| Netupitant | CYP3A4 | CYP2C9, CYP2D6 | M1 (Desmethyl-netupitant) |

| M2 (Netupitant N-oxide) | |||

| M3 (Hydroxymethyl-netupitant) |

Metabolic stability is a critical parameter assessed early in drug development to predict a drug's half-life and clearance in vivo. These assessments are typically conducted using in vitro systems such as liver microsomes or hepatocytes. bioivt.comspringernature.com

Microsomal and Cellular Assays: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs, making them a standard model for studying metabolic stability. bioivt.com Hepatocytes, as intact liver cells, provide a more comprehensive model by including both Phase I and Phase II metabolic enzymes as well as transporter functions. In these assays, the disappearance of the parent compound over time is measured to determine key parameters like the intrinsic clearance (CLint) and half-life (t½).

Impact of Deuteration: The use of Netupitant N-oxide D6, a stable isotope-labeled version of the metabolite, is primarily as an internal standard for analytical quantification. medchemexpress.com However, the principle of deuteration is also a widely used strategy in medicinal chemistry to enhance a drug's metabolic stability. researchgate.netjuniperpublishers.com The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov For metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, substituting hydrogen with deuterium can slow down the reaction rate. This is known as the kinetic isotope effect. nih.gov If a metabolic "hot spot" on a molecule is deuterated, its rate of metabolism by CYP enzymes can be significantly reduced, leading to improved stability, a longer half-life, and potentially altered metabolite profiles. juniperpublishers.com While specific data on the metabolic stability of a deuterated Netupitant analogue in microsomal or cellular models is not publicly available, it is a recognized strategy to improve pharmacokinetic properties.

Tracing Metabolic Fate in Preclinical Models

To understand how a drug and its metabolites are distributed, processed, and eliminated from the body, tracer studies are employed in preclinical animal models.

Ex vivo organ perfusion systems, such as an isolated perfused liver, allow for the study of metabolism in a whole organ under controlled conditions, bridging the gap between in vitro assays and in vivo studies. In this context, deuterated compounds like this compound can be invaluable. By introducing the deuterated tracer into the perfusion system, researchers can track its uptake, potential biotransformation (e.g., back-conversion to the parent drug), and excretion into the bile without the confounding factors of a complete biological system. This technique allows for a detailed mechanistic understanding of the organ's specific role in the drug's disposition. Specific studies detailing the use of this compound in ex vivo organ perfusion systems have not been identified in the reviewed literature.

Animal models are essential for understanding the complete pharmacokinetic and metabolic profile of a new chemical entity before human trials. Deuterated tracers are increasingly used for in vivo metabolic profiling. nih.govnih.gov Following administration of a deuterated compound to an animal model (e.g., rat or dog), biological samples such as plasma, urine, and feces can be collected over time. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can then be used to detect and quantify the tracer and any of its metabolites.

This approach allows for a direct comparison of metabolic profiles between different preclinical species and can help predict human metabolism. For instance, species-specific differences in the activity of CYP enzymes can lead to different ratios of metabolites. researchgate.net Studies in rats have been part of Netupitant's development drugbank.com, but detailed comparative metabolic profiles across multiple animal species using deuterated tracers are not described in the available literature.

Investigation of Metabolite Interconversion and Elimination Pathways (Mechanistic)

Understanding the final steps of a metabolite's journey—whether it can convert to other forms and how it is ultimately eliminated from the body—is crucial for a complete metabolic picture.

Metabolite Interconversion: A key mechanistic question is whether a metabolite is stable or can be converted back to the parent drug or into another metabolite. For N-oxides, enzymatic reduction back to the parent tertiary amine is a known metabolic pathway for some compounds. researchgate.net This creates a cycle of metabolism and reduction that can prolong the drug's presence in the body. However, there is currently no specific published evidence to suggest that Netupitant N-oxide (M2) undergoes significant interconversion back to Netupitant or to the M1 or M3 metabolites.

Elimination Pathways: Studies using radiolabeled Netupitant have clearly defined its elimination pathways. The primary route of elimination for Netupitant and its metabolites is through hepatic/biliary excretion. nih.govresearchgate.netnih.gov Following oral administration, the vast majority of the dose is recovered in the feces, indicating that biliary excretion is the main clearance mechanism. tga.gov.au A very small fraction of the dose is excreted in the urine, with less than 1% appearing as the unchanged parent drug. tga.gov.au This elimination profile suggests that Netupitant and its metabolites, including the N-oxide, are primarily cleared by the liver.

Contribution to Understanding Xenobiotic Half-life and Clearance Mechanisms

The use of deuterated standards, including this compound, is a cornerstone of modern pharmacokinetic research, aiding in the accurate determination of a xenobiotic's half-life and clearance. In studies analyzing the pharmacokinetic profiles of netupitant and its primary metabolites, deuterated internal standards are employed to ensure the specificity, sensitivity, and accuracy of the analytical methods. nih.gov

The data from such studies are crucial for building robust pharmacokinetic models that can predict the in vivo behavior of a drug and its metabolites.

Table 1: Pharmacokinetic Parameters of Netupitant and its Major Metabolites

| Analyte | Tmax (h) | Half-life (t½) (h) | Systemic Clearance (CL/F) (L/h) |

| Netupitant | ~5 | 80-88 | ~20 |

| Netupitant N-oxide (M2) | ~5 | - | - |

| Desmethyl-netupitant (M1) | 10-17 | - | - |

| Hydroxy-netupitant (M3) | 10-17 | - | - |

Data derived from studies of the parent drug, netupitant. The half-life and clearance of the individual metabolites are not typically reported separately in this format.

Identification of Secondary Metabolites and Their Deuterated Counterparts

Netupitant undergoes extensive biotransformation, primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 and CYP2D6. nih.govdrugbank.com This leads to the formation of three major metabolites: desmethyl-netupitant (M1), netupitant N-oxide (M2), and hydroxy-netupitant (M3). nih.govdrugbank.com The presence of this compound and other deuterated versions of the primary metabolites, such as N-Desmethyl Netupitant-D6 and Monohydroxy Netupitant D6, in the catalogs of chemical suppliers underscores their role in metabolic research. nih.gov

The investigation of the metabolism of a primary metabolite, such as Netupitant N-oxide, to identify potential secondary metabolites is a critical step in understanding the complete metabolic pathway of a parent drug. While specific studies detailing the secondary metabolites of Netupitant N-oxide are not extensively published, the use of a deuterated version like this compound would be the standard approach for such an investigation.

In a hypothetical non-clinical study using, for example, human liver microsomes, this compound could be incubated to explore its further biotransformation. The deuterated tag would allow researchers to easily distinguish the secondary metabolites of the N-oxide from the metabolites of the parent drug, netupitant, which might be co-incubated or present in the same analytical run. The mass shift of +6 atomic mass units would serve as a clear marker for all metabolites originating from the deuterated N-oxide.

Potential secondary metabolic pathways for an N-oxide metabolite could include reduction back to the parent amine, or further oxidation or conjugation at other positions on the molecule. An electrochemical simulation of netupitant's oxidative metabolism has demonstrated the potential for various N-dealkylation, hydroxylation, and N-oxidation reactions, suggesting a complex metabolic pattern. nih.govnih.gov

Table 2: Known Primary Metabolites of Netupitant and their Deuterated Analogs

| Metabolite Name | Common Designation | Deuterated Counterpart |

| Desmethyl-netupitant | M1 | N-Desmethyl Netupitant-D6 |

| Netupitant N-oxide | M2 | This compound |

| Hydroxy-netupitant | M3 | Monohydroxy Netupitant D6 |

Pharmacological and Molecular Research Applications Non Clinical Context

Investigation of Receptor Binding and Pharmacodynamic Effects in In Vitro Models

Netupitant (B1678218), the parent compound of Netupitant N-oxide, is a highly potent and selective antagonist of the human neurokinin-1 (NK-1) receptor. In vitro studies using Chinese Hamster Ovary (CHO) cells expressing the human NK-1 receptor have demonstrated that Netupitant binds with high affinity, exhibiting a pKB value of 8.87. This demonstrates insurmountable antagonism against the stimulatory effects of substance P, the natural ligand for the NK-1 receptor.

Table 1: In Vitro NK-1 Receptor Antagonism of Netupitant

In vitro research utilizing NG108-15 cells, a neuroblastoma-glioma hybrid cell line that endogenously expresses both 5-HT3 and NK-1 receptors, has been instrumental in studying the interplay between different receptor pathways. Studies in this model system have revealed that Netupitant and the 5-HT3 receptor antagonist Palonosetron exhibit synergistic effects in their ability to inhibit substance P-mediated responses.

Furthermore, these investigations have shown that both Netupitant and Palonosetron can independently trigger the internalization of the NK-1 receptor. When administered together in this model system, their effect on NK-1 receptor internalization was found to be additive. This additive effect on receptor internalization provides a potential mechanism for the enhanced and prolonged antagonism of the substance P/NK-1 receptor pathway observed when these agents are combined.

Studies of Drug Transporter Interactions (e.g., P-glycoprotein, BCRP)

In vitro studies are crucial for determining if a compound is a substrate or inhibitor of transmembrane transporters, which can significantly impact its disposition. In vitro data indicates that Netupitant is an inhibitor of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

Significantly, while the parent compound Netupitant is not a substrate for P-gp, its metabolite Netupitant N-oxide (M2) has been identified as a P-gp substrate. This suggests that the distribution and clearance of Netupitant N-oxide may be modulated by P-gp activity in tissues where this transporter is expressed.

Further in vitro assessments have indicated that Netupitant and its three major metabolites are unlikely to have clinically significant interactions with several other transporters at therapeutic concentrations. These include the efflux transporters Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2), as well as the uptake transporters Organic Anion-Transporting Polypeptides (OATP1B1, OATP1B3), Organic Anion Transporters (OAT1, OAT3), and Organic Cation Transporters (OCT1, OCT2).

The finding that Netupitant N-oxide is a substrate for the P-gp efflux pump has direct implications for its behavior in cellular permeability models, such as those using Caco-2 or Madin-Darby Canine Kidney (MDCK) cells engineered to express specific transporters. In such models, the presence of functional P-gp would be expected to actively transport Netupitant N-oxide out of the cells, from the basolateral to the apical side.

This active efflux would result in a lower intracellular concentration of Netupitant N-oxide and reduced apparent permeability across the cell monolayer in the absorptive (apical to basolateral) direction. An efflux ratio (the ratio of permeability in the secretory direction to the absorptive direction) significantly greater than one would be anticipated, confirming the role of P-gp in limiting the cellular accumulation and transepithelial transport of the compound.

Computational and Theoretical Studies

Molecular Modeling of Netupitant (B1678218) N-oxide D6 Structure and Conformation

Molecular modeling serves as a foundational tool to understand the three-dimensional structure and dynamic behavior of molecules. For Netupitant N-oxide D6, these studies would provide insights into its shape, flexibility, and the influence of deuterium (B1214612) substitution on its conformational landscape.

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic properties of a molecule. These calculations can provide valuable data on:

Electron Distribution and Molecular Electrostatic Potential (MEP): Mapping the MEP of this compound would reveal regions of positive and negative electrostatic potential, which are crucial for identifying sites susceptible to electrophilic or nucleophilic attack and for understanding intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are key indicators of a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO can provide insights into the molecule's electronic excitation properties.

Atomic Charges and Bond Orders: QM calculations can determine the partial charges on each atom and the strength of chemical bonds within the molecule. This information is vital for understanding the molecule's polarity and the potential impact of deuterium substitution on bond strengths.

Table 1: Hypothetical Quantum Mechanical Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Value (in eV) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Value (in eV) | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Value (in eV) | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | Value (in Debye) | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Molecular Electrostatic Potential | Map showing positive and negative regions | Predicts sites for non-covalent interactions with biological targets. |

Note: The values in this table are hypothetical and would need to be determined through actual quantum mechanical calculations.

Simulation of Deuterium Isotope Effects on Molecular Dynamics

Molecular dynamics (MD) simulations can model the movement of atoms in a molecule over time, providing a dynamic picture of its conformational flexibility. For this compound, MD simulations would be particularly useful for investigating the kinetic isotope effect (KIE) of deuterium substitution. The increased mass of deuterium compared to hydrogen can lead to:

Changes in Vibrational Frequencies: The C-D bond has a lower vibrational frequency than the C-H bond. This can affect the zero-point energy of the molecule and influence reaction rates.

Alterations in Molecular Conformation: While the equilibrium geometry is unlikely to change significantly, the dynamic sampling of different conformations might be subtly altered by the presence of deuterium.

Impact on Metabolic Stability: The KIE can lead to a slower rate of metabolism at the site of deuteration, as the C-D bond is stronger and more difficult to break than a C-H bond. MD simulations can help to rationalize these effects at an atomic level.

In Silico Prediction of Metabolic Hotspots and Transformations

In silico tools can predict the likely sites of metabolism on a molecule, which is a critical aspect of drug development.

Prediction of N-Oxidation Sites and Other Phase I Reactions

While Netupitant N-oxide is already a product of N-oxidation, further metabolic transformations are possible. In silico metabolism prediction tools, often employing machine learning models or rule-based systems, could be used to identify other potential sites of Phase I reactions, such as hydroxylation, dealkylation, or further oxidation. An electrochemical study coupled with mass spectrometry has been used to simulate the oxidative metabolism of Netupitant, identifying various oxidation products including hydroxylated and N-dealkylated species. nih.gov This experimental data can be used to validate and refine in silico prediction models.

Modeling of Enzyme-Substrate Interactions

Understanding how this compound interacts with metabolic enzymes, primarily CYP3A4, is crucial. Modeling these interactions can provide insights into the binding affinity and orientation of the substrate within the enzyme's active site. This can help to explain the observed metabolic profile and the potential for drug-drug interactions.

Docking Studies with Relevant Biological Targets (e.g., Receptors, Enzymes, Transporters)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. For this compound, docking studies would be valuable for assessing its interaction with its primary pharmacological target, the neurokinin-1 (NK1) receptor, as well as with metabolic enzymes and transporters.

Docking simulations could help to:

Predict Binding Affinity: By calculating the binding energy, docking can provide an estimate of how strongly this compound binds to the NK1 receptor compared to the parent drug, Netupitant.

Identify Key Interactions: These studies can reveal the specific amino acid residues in the binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces.

Rationalize Pharmacological Activity: As Netupitant N-oxide is known to be pharmacologically active, docking studies can provide a structural basis for this activity by demonstrating how it occupies the NK1 receptor's binding site.

Future Research Directions and Methodological Innovations

Advancements in Synthesis of Highly Deuterated N-Oxides

The synthesis of highly deuterated N-oxides is evolving, with new methods offering greater efficiency and selectivity. Traditional methods for deuterium (B1214612) incorporation often involve stepwise synthesis starting from a commercially available deuterated precursor or an isotope exchange approach using a deuterated solvent or reagent. researchgate.net Recent advancements include metal-catalyzed hydrogen isotope exchange (HIE), which is a mainstay reaction for this purpose. bohrium.com For instance, iridium complexes have been shown to be effective catalysts for HIE. bohrium.com Furthermore, metal-free methods for the selective ortho-deuteration of N-heterocyclic oxides have been developed, offering alternative synthetic routes. researchgate.netresearchgate.netunimi.it

A significant trend in synthetic chemistry is the development of environmentally benign processes. In the context of deuteration, green chemistry approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. Photochemical methods that utilize visible light and deuterium oxide (D₂O) as the deuterium source represent a promising sustainable strategy. rsc.orgrsc.org These methods offer mild reaction conditions and broad applicability. rsc.org Another green approach involves the use of an aluminum-deuterium oxide (Al-D₂O) system, which provides an easy and safe source of deuterium without generating harmful byproducts. researchgate.net The development of catalytic deuteration processes that operate under mild conditions is also a key area of research, demonstrating high applicability for the late-stage deuteration of complex molecules. digitellinc.com

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to produce complex molecules with high precision. Enzymes offer remarkable site- and stereoselectivity, which is highly valuable for the synthesis of specifically labeled metabolites. researchgate.netnih.gov Biocatalytic systems can be employed to create deuterated metabolites through short and efficient synthetic routes. nih.govpreprints.org This approach is particularly useful for producing isotopologs—molecules that differ only in their isotopic composition—which are essential for detailed mechanistic studies in drug metabolism. nih.gov By integrating enzymatic steps into a synthetic workflow, researchers can access complex labeled compounds that would be difficult to obtain through purely chemical means. nih.gov

Integration of Advanced Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for the analysis of drug metabolites. The integration of advanced MS techniques is pushing the boundaries of sensitivity, selectivity, and structural elucidation, which is crucial for studying compounds like Netupitant (B1678218) N-oxide D6.

High-Resolution Mass Spectrometry (HRMS) is fundamental for modern metabolite identification. nih.gov HRMS instruments provide exceptional mass accuracy (typically below 5 parts per million deviation) and high resolution (often exceeding 10,000), which allows for the confident determination of the elemental composition of a metabolite and its fragments from its exact mass. nih.govchromatographyonline.comthermofisher.com This capability is critical for distinguishing drug metabolites from the vast number of isobaric endogenous components in a biological sample. nih.gov When coupled with separation techniques like liquid chromatography (LC), HRMS enables the comprehensive profiling and structural elucidation of metabolites in complex mixtures. acs.orgsemanticscholar.org The precise mass measurements provided by HRMS are invaluable for confirming the identity of known metabolites and for proposing structures for novel ones. chromatographyonline.com

While HRMS can determine what atoms a molecule contains, it cannot always distinguish between isomers—molecules with the same chemical formula but different structural arrangements. Ion Mobility-Mass Spectrometry (IMS-MS) addresses this challenge by adding another dimension of separation. nih.gov IMS separates ions in the gas phase based on their size, shape, and charge. researchgate.netbohrium.com This allows for the differentiation of isomers that are indistinguishable by their mass-to-charge ratio alone. researchgate.netfrontiersin.org The integration of ion mobility with LC-MS (LC-IMS-MS) significantly enhances peak capacity and provides greater confidence in compound identification, which is especially important in complex metabolomics studies where multiple isomeric species may be present. tandfonline.com

The interactive chart failed to load.

Datawrapper

Novel Applications in Systems Pharmacology and Drug Discovery

Deuterated compounds like Netupitant N-oxide D6 are powerful tools in systems pharmacology and drug discovery. They serve as stable isotope-labeled internal standards for quantitative analysis and as tracers to investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. hwb.gov.in The use of deuterium labeling can significantly accelerate the drug development pipeline by providing crucial insights into a drug's behavior within a biological system. aquigenbio.com

A key application stems from the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). neulandlabs.com By strategically replacing hydrogen with deuterium at sites on a drug molecule that are prone to metabolic breakdown, the rate of metabolism can be slowed. nih.gov This modification can lead to an improved pharmacokinetic profile, such as a longer half-life, which may allow for lower or less frequent dosing. neulandlabs.comnih.gov Furthermore, altering the metabolic pathway through deuteration can sometimes reduce the formation of toxic metabolites, thereby improving the drug's safety profile. neulandlabs.comunibestpharm.com This strategy, sometimes called a "deuterium switch," is increasingly being used not just to create improved versions of existing drugs but also as an integral part of the discovery process for new chemical entities. nih.gov

Expanding Use in Quantitative Systems Pharmacology (QSP) Modeling (Preclinical)

Quantitative Systems Pharmacology (QSP) is a burgeoning field that integrates computational modeling and experimental data to examine the relationships between a drug, the biological system, and the disease process. Preclinical QSP models are instrumental in predicting a drug's pharmacokinetic and pharmacodynamic profile, thereby informing clinical trial design and reducing late-stage attrition.

The use of stable isotope-labeled compounds, such as this compound, is poised to significantly enhance the precision and predictive power of preclinical QSP models. By incorporating this compound into in vivo preclinical studies, researchers can accurately trace and quantify the formation and elimination of the Netupitant N-oxide metabolite. This is particularly crucial for understanding the metabolic fate of Netupitant, which is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.gov

The data generated from studies using this compound can be used to develop and refine physiologically based pharmacokinetic (PBPK) models, a key component of QSP. These models can simulate the absorption, distribution, metabolism, and excretion (ADME) of Netupitant and its metabolites in various tissues and organs. The precise quantification of the N-oxide metabolite, facilitated by the use of a deuterated internal standard, allows for a more accurate estimation of metabolic rates and pathway contributions. This, in turn, leads to more robust predictions of drug exposure and potential variability in different patient populations.

Table 1: Potential Applications of this compound in Preclinical QSP Modeling

| Application Area | Description |

| Metabolic Pathway Elucidation | Tracing the formation and clearance of the N-oxide metabolite to understand its contribution to the overall disposition of Netupitant. |

| PBPK Model Development | Providing accurate quantitative data to parameterize and validate PBPK models for Netupitant and its metabolites. |

| Prediction of Inter-individual Variability | Informing models to predict how genetic polymorphisms in metabolizing enzymes might affect the levels of the N-oxide metabolite. |

| Extrapolation to Human Pharmacokinetics | Improving the accuracy of scaling preclinical data to predict human pharmacokinetic profiles. |

Contribution to Deeper Understanding of Drug-Drug Interactions in In Vitro Systems

Drug-drug interactions (DDIs) represent a significant concern in clinical practice, often leading to adverse events or therapeutic failure. In vitro systems, such as human liver microsomes and hepatocytes, are routinely used to investigate the potential for a new drug candidate to act as a perpetrator (inhibitor or inducer of drug-metabolizing enzymes) or a victim (a substrate of these enzymes) in a DDI scenario.

Netupitant is a moderate inhibitor of CYP3A4, the most abundant and clinically significant drug-metabolizing enzyme in humans. nih.govnih.gov Therefore, understanding the impact of co-administered drugs on its metabolism is critical. This compound serves as an invaluable tool in these in vitro DDI studies. Its primary role is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the enzymatically formed Netupitant N-oxide metabolite using liquid chromatography-mass spectrometry (LC-MS).

The use of a SIL-IS is considered the gold standard for bioanalytical quantification because it compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements. nih.gov By employing this compound, researchers can reliably quantify the rate of N-oxide formation in the presence and absence of potential inhibitors or inducers of CYP3A4. This allows for the precise determination of key DDI parameters, such as the inhibition constant (Ki) or the induction ratio.

Table 2: Research Findings from In Vitro DDI Studies of Netupitant

| Study Type | Finding | Implication |

| CYP3A4 Inhibition | Netupitant is a moderate inhibitor of CYP3A4. nih.gov | Co-administration with CYP3A4 substrates may lead to increased exposure and potential toxicity of the substrate drug. |

| CYP3A4 Substrate | Netupitant is primarily metabolized by CYP3A4. nih.gov | Co-administration with strong CYP3A4 inhibitors can increase Netupitant exposure, while inducers can decrease its efficacy. nih.gov |

The accurate data obtained using this compound in these in vitro systems can be used to populate static and dynamic models to predict the clinical significance of potential DDIs, thereby guiding recommendations for dose adjustments or contraindications.

Exploration of this compound as a Probe for N-Oxidation Mechanisms

N-oxidation is a common metabolic pathway for drugs containing nitrogen atoms, catalyzed by both cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs). drugbank.com The formation of N-oxides can lead to metabolites with altered pharmacological activity or toxicity profiles. Understanding the specific enzymes responsible for a drug's N-oxidation is a key aspect of its metabolic characterization.

This compound can be instrumental as a research tool to investigate the mechanisms of Netupitant's N-oxidation. By using it as a reference standard, researchers can precisely quantify the formation of Netupitant N-oxide in various in vitro systems, such as recombinant human CYP and FMO enzymes. This allows for a direct comparison of the catalytic efficiency of different enzymes in mediating this specific metabolic reaction.

Furthermore, studies can be designed to assess the impact of selective chemical inhibitors of different enzyme superfamilies on the formation of Netupitant N-oxide. For example, by incubating Netupitant with human liver microsomes in the presence of specific CYP or FMO inhibitors and quantifying the N-oxide metabolite using this compound, the relative contribution of each enzyme family to this metabolic pathway can be determined.

Such studies would provide a more detailed understanding of the interplay between different enzyme systems in the metabolism of Netupitant. This knowledge is not only of academic interest but also has practical implications for predicting potential sources of variability in drug metabolism due to genetic polymorphisms or co-medications that selectively affect either CYPs or FMOs.

Q & A

Basic Research Questions

Q. How can researchers quantify Netupitant N-oxide D6 in biological matrices with high precision?

- Methodological Answer : Utilize reversed-phase HPLC with UV detection, validated for linearity (correlation coefficient ≥0.999) and precision (%RSD <1% for intra-day and inter-day assays). Calibration curves should span 50–150% of the target concentration, with triplicate injections at each level to ensure accuracy (mean recovery 99–101%) . System suitability parameters (e.g., retention time, peak symmetry) must be rigorously monitored using reference standards .

Q. What stability-indicating methods are recommended for this compound under stress conditions?

- Methodological Answer : Perform forced degradation studies under acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (3% H₂O₂), thermal (60°C), and UV light conditions. Monitor degradation using HPLC with peak purity analysis. For example, under neutral aqueous reflux (60°C, 1 hour), this compound shows ≤4% degradation, requiring storage at 0–6°C to minimize hydrolysis . Robustness testing should include variations in mobile phase pH (±0.2) and flow rate (±10%) to validate method reliability .

Q. How is this compound synthesized and characterized as a deuterated internal standard?

- Methodological Answer : Deuterium labeling at six positions (D6) is achieved via isotopic exchange reactions under controlled pH and temperature. Characterization involves LC-MS/MS to confirm isotopic purity (>98%) and nuclear magnetic resonance (NMR) to verify structural integrity. The deuterated compound serves as an internal standard in pharmacokinetic studies to correct for matrix effects and ionization variability .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from its non-deuterated counterpart in vivo?

- Methodological Answer : Comparative studies using LC-MS/MS reveal that deuterium labeling slows hepatic metabolism by CYP3A4/CYP2C9, reducing the formation of secondary metabolites (e.g., desmethyl and hydroxyl derivatives). This isotopic effect enhances plasma half-life, making it a critical tool for tracking parent drug exposure in mass spectrometry-based assays .

Q. What analytical challenges arise when co-administering this compound with palonosetron in fixed-dose combinations?

- Methodological Answer : Simultaneous quantification requires chromatographic separation to resolve overlapping peaks (e.g., this compound at 5.2 min vs. palonosetron at 3.8 min). Method validation must address cross-reactivity in UV detection (e.g., 230 nm for Netupitant vs. 240 nm for palonosetron) and ensure linearity across both analytes (50–300 µg/mL) .

Q. How can researchers reconcile contradictory data on this compound’s transporter inhibition potential?

- Methodological Answer : While in vitro studies suggest P-glycoprotein (P-gp) inhibition, in vivo data show no clinically significant interaction with P-gp substrates like digoxin. Resolve discrepancies using physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific transporter expression and plasma protein binding differences .

Q. What strategies improve the aqueous solubility of this compound for preclinical formulations?

- Methodological Answer : Formulate β-cyclodextrin inclusion complexes, validated via FTIR and XRD to confirm host-guest interactions. This increases solubility by >1,500-fold, enabling stable aqueous solutions for intravenous administration. Stability testing under refrigerated conditions (2–8°C) is critical to prevent precipitation .

Methodological Considerations for Data Analysis

Q. How should researchers validate conflicting degradation data across studies?

- Approach : Apply statistical tools (e.g., ANOVA for inter-laboratory variability) and confirm degradation products via high-resolution mass spectrometry (HR-MS). For instance, alkali-induced degradation (6.68% in one study vs. 5.2% in another) may reflect differences in hydrolysis kinetics, requiring controlled pH and temperature replication .

Q. What protocols ensure accurate quantification of low-abundance metabolites in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.